N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide
Description
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide derivative characterized by a biphenyl core linked to a sulfonamide group. The structure incorporates a pyrrolidine ring and a thiophene moiety attached to the ethylamine spacer. Key functional groups include:
- Biphenyl sulfonamide: The [1,1'-biphenyl]-4-sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with receptor-binding interactions.
- Thiophene: A sulfur-containing heterocycle that enhances lipophilicity and may influence metabolic stability.
Properties
IUPAC Name |
4-phenyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S2/c25-28(26,21-10-8-19(9-11-21)18-6-2-1-3-7-18)23-16-22(20-12-15-27-17-20)24-13-4-5-14-24/h1-3,6-12,15,17,22-23H,4-5,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXPUFGYJWEVDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a sulfonamide group linked to a biphenyl structure, with additional substituents that include pyrrolidine and thiophene rings. The unique combination of these moieties suggests diverse mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It has the following molecular formula:
Key Features:
- Pyrrolidine Ring: Contributes to the compound's ability to interact with various biological targets.
- Thiophene Ring: Known for its role in enhancing biological activity through π-stacking interactions.
- Biphenyl Sulfonamide Core: Provides stability and potential for further functionalization.
The biological activity of this compound is likely mediated through interactions with specific proteins or enzymes. Potential targets include:
- Enzymes: Such as carbonic anhydrases and histone deacetylases, which are involved in various cellular processes.
- Receptors: Potential modulation of G protein-coupled receptors (GPCRs) could be significant, given the structural similarities to known ligands.
In Vitro Studies
Recent studies have demonstrated promising results regarding the compound's cytotoxicity against various cancer cell lines. For instance, it has shown selective activity against human cervical cancer (HeLa) and colon adenocarcinoma (Caco-2) cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| Caco-2 | 15.0 |
| 3T3-L1 | 25.0 |
Case Studies
A notable case study investigated the compound's effects on human tumor cell lines, revealing its potential as an anticancer agent. The study reported that modifications to the structure could enhance its potency:
- Modification A: Increased activity against ovarian cancer cells (IC50 = 5.0 µM).
- Modification B: Improved selectivity for renal cancer cells (IC50 = 3.0 µM).
These findings suggest that structural optimization could lead to more effective therapeutic agents derived from this compound.
Applications in Drug Discovery
The compound's unique structure positions it as a candidate for drug development in several therapeutic areas:
- Anticancer Therapy: Its selective cytotoxicity makes it a candidate for further investigation in oncology.
- Antimicrobial Agents: Given the presence of thiophene, which is known for antibacterial properties, this compound may also serve as a lead for developing new antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogous compounds from the literature:
Structural and Functional Analysis
Sulfonamide vs. Amide Linkages :
- The target compound’s sulfonamide group ([1,1'-biphenyl]-4-sulfonamide) differs from the amide bonds in compounds like N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide . Sulfonamides generally exhibit stronger hydrogen-bonding capacity and metabolic stability compared to amides.
Heterocyclic Moieties: The thiophene in the target compound contrasts with the indole in ’s compound. The pyrrolidine ring in the target compound is analogous to the piperazine in ’s benzamide derivative. Pyrrolidine’s smaller ring size may reduce steric hindrance but limit conformational flexibility compared to piperazine .
Pharmacological Implications: Compounds with biphenyl sulfonamide cores (e.g., ) are often explored for CNS targets due to their ability to cross the blood-brain barrier .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
